3-Methyl-naphthalene-1-carboxylic acid ethyl ester
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Overview
Description
3-Methyl-naphthalene-1-carboxylic acid ethyl ester is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, characterized by the presence of a methyl group at the third position and an ethyl ester group at the first position of the naphthalene ring. This compound is known for its light yellow liquid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-naphthalene-1-carboxylic acid ethyl ester typically involves the esterification of 3-Methyl-naphthalene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-naphthalene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Methyl-naphthalene-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: 3-Methyl-naphthalene-1-carboxylic acid.
Reduction: 3-Methyl-naphthalene-1-carbinol.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-naphthalene-1-carboxylic acid ethyl ester finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-naphthalene-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The aromatic ring structure allows for interactions with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Naphthalene-1-carboxylic acid ethyl ester: Lacks the methyl group at the third position.
3-Methyl-naphthalene-2-carboxylic acid ethyl ester: The carboxylic acid group is at the second position instead of the first.
1-Methyl-naphthalene-1-carboxylic acid ethyl ester: The methyl group is at the first position instead of the third.
Uniqueness: 3-Methyl-naphthalene-1-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
ethyl 3-methylnaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-16-14(15)13-9-10(2)8-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXFPIFGAJCLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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